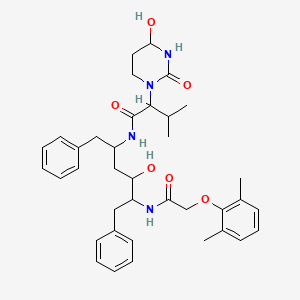
Lopinavir Metabolite M-3/M-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lopinavir Metabolite M-3/M-4 is a major metabolite of the HIV-1 protease inhibitor, Lopinavir. This compound is primarily used in research settings to understand the pharmacokinetics and pharmacodynamics of Lopinavir, which is commonly used in combination with Ritonavir to treat HIV-1 infections .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lopinavir Metabolite M-3/M-4 involves multiple steps, starting from the parent compound, Lopinavir. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups to the parent compound.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Purification: Use of chromatographic techniques to isolate the desired metabolite.
Industrial Production Methods
Industrial production of this compound is less common due to its primary use in research. the methods used in laboratory settings can be scaled up for industrial production, involving large-scale reactors and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
Lopinavir Metabolite M-3/M-4 undergoes several types of chemical reactions, including:
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are used to study the metabolic pathways and pharmacological effects of the parent compound .
科学研究应用
Lopinavir Metabolite M-3/M-4 has several scientific research applications, including:
Chemistry: Used to study the metabolic pathways and chemical properties of Lopinavir.
Biology: Used to understand the biological effects and interactions of Lopinavir in cellular systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to optimize the therapeutic use of Lopinavir.
Industry: Used in the development of analytical methods for the detection and quantification of Lopinavir and its metabolites
作用机制
Lopinavir Metabolite M-3/M-4 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. The metabolite binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The molecular targets and pathways involved include the HIV-1 protease enzyme and the associated viral replication machinery .
相似化合物的比较
Similar Compounds
Similar compounds to Lopinavir Metabolite M-3/M-4 include:
Lopinavir Metabolite M-1: Another major metabolite of Lopinavir with similar inhibitory effects on HIV-1 protease.
Ritonavir: Often used in combination with Lopinavir to enhance its bioavailability and antiviral activity.
Saquinavir: Another HIV-1 protease inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Lopinavir. Its study provides valuable insights into the metabolism and optimization of HIV-1 protease inhibitors .
属性
IUPAC Name |
N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHMHYHYDFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
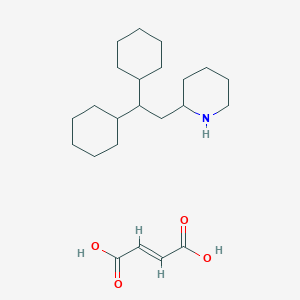
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
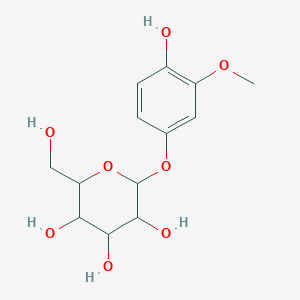
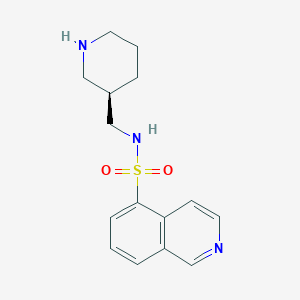
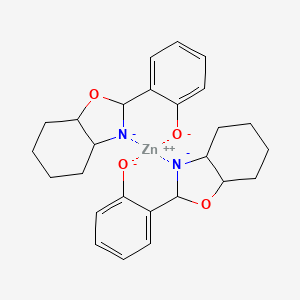
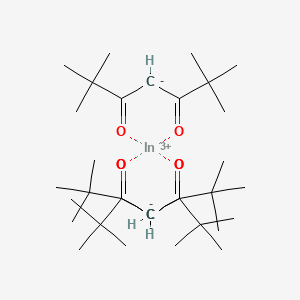
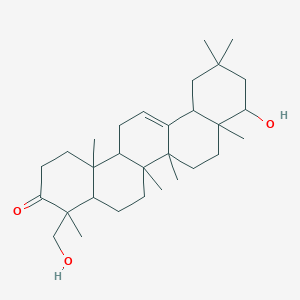
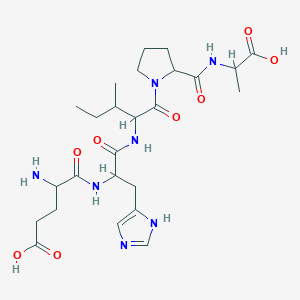
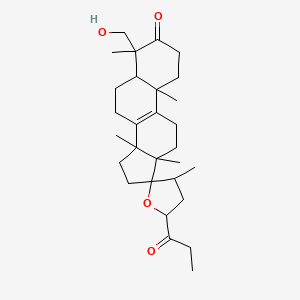
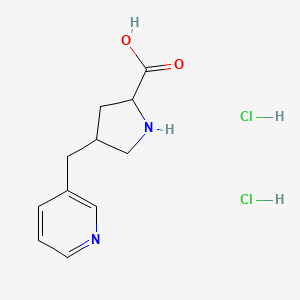
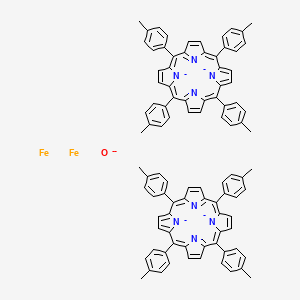
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
